molecular formula C8H6BrClO2 B3034463 5-Bromo-4-chloro-2-methylbenzoic acid CAS No. 1785359-65-0

5-Bromo-4-chloro-2-methylbenzoic acid

Cat. No.: B3034463
CAS No.: 1785359-65-0
M. Wt: 249.49
InChI Key: NPFBIMPPQTYNEM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-4-chloro-2-methylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-4-chloro-2-methylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-chloro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBIMPPQTYNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Difference between 5-Bromo-4-chloro and 4-Bromo-5-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Isomeric Distinction of 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Isomerism in Pharmacological Design

In the intricate world of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, or its isomerism, is a paramount determinant of its biological activity. Positional isomers, compounds sharing the same molecular formula but differing in the placement of functional groups on a core scaffold, can exhibit remarkably divergent pharmacokinetic and pharmacodynamic profiles.[1][2] A subtle shift in a substituent's location can profoundly alter a molecule's interaction with its biological target, transforming a potent therapeutic agent into an inactive or even toxic compound. This guide delves into the nuanced yet critical differences between two such positional isomers: 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid. Understanding these distinctions is not merely an academic exercise; it is a fundamental necessity for researchers engaged in the rational design of novel therapeutics, where isomeric purity and a deep comprehension of structure-activity relationships (SAR) are cornerstones of success.

Structural Elucidation: Beyond a Shared Formula

At first glance, 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid share the same molecular formula, C₈H₆BrClO₂, and consequently, the same molecular weight of approximately 249.49 g/mol .[2][3] However, the difference in the substitution pattern on the benzoic acid ring gives rise to two distinct chemical entities with unique properties.

Visualizing the Isomeric Difference

To fully appreciate the structural disparity, a visual representation is indispensable.

Figure 1: Chemical structures of the two isomers.

The key distinction lies in the relative positions of the bromine and chlorine atoms with respect to the methyl and carboxylic acid groups. This seemingly minor alteration has profound implications for the electronic distribution within the aromatic ring and the overall steric bulk, which in turn influences the molecule's reactivity, spectroscopic signature, and biological interactions.

Comparative Physicochemical Properties

The differing substitution patterns directly impact the physicochemical properties of these isomers. While experimental data for both compounds is not extensively available in the public domain, we can compile the known information and predict trends based on related structures.

Property5-Bromo-4-chloro-2-methylbenzoic acid4-Bromo-5-chloro-2-methylbenzoic acid
IUPAC Name 5-Bromo-4-chloro-2-methylbenzoic acid4-Bromo-5-chloro-2-methylbenzoic acid[3]
CAS Number 79669-49-1 (related structure)[4]1349716-38-6[3]
Molecular Formula C₈H₆BrClO₂[2]C₈H₆BrClO₂[3]
Molecular Weight 249.49 g/mol [2]249.49 g/mol [3]
Predicted XLogP3 3.13.1[3]

Note: Some data for 5-Bromo-4-chloro-2-methylbenzoic acid is inferred from closely related structures due to limited public availability of experimental data for this specific isomer.

The identical predicted XLogP3 values suggest that both isomers possess similar lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetic behavior. However, subtle differences in melting point, boiling point, and solubility are expected due to variations in crystal packing and intermolecular interactions arising from their distinct structures.

Synthesis Strategies: A Tale of Two Isomers

Proposed Synthesis of 5-Bromo-4-chloro-2-methylbenzoic acid

A plausible route to this isomer would likely start from a commercially available substituted toluene derivative, leveraging the directing effects of the existing functional groups to introduce the remaining substituents in the desired positions.

Experimental Workflow: A Hypothetical Pathway

G start 2-Methylbenzoic acid step1 Chlorination (e.g., Cl2, FeCl3) start->step1 Electrophilic Aromatic Substitution intermediate1 4-Chloro-2-methylbenzoic acid step1->intermediate1 step2 Bromination (e.g., Br2, FeBr3) intermediate1->step2 Electrophilic Aromatic Substitution product 5-Bromo-4-chloro-2-methylbenzoic acid step2->product

Figure 2: Proposed synthetic workflow for 5-Bromo-4-chloro-2-methylbenzoic acid.

Step-by-Step Methodology:

  • Chlorination of 2-Methylbenzoic Acid: 2-Methylbenzoic acid would be subjected to electrophilic chlorination. The methyl and carboxylic acid groups are ortho, para-directing. Due to steric hindrance from the methyl group, chlorination is likely to occur at the para position (position 4), yielding 4-chloro-2-methylbenzoic acid.

  • Bromination of 4-Chloro-2-methylbenzoic acid: The resulting intermediate would then be brominated. The directing effects of the methyl, chloro, and carboxylic acid groups would need to be carefully considered. The strong activating effect of the methyl group would likely direct the incoming bromine to the 5-position.

Proposed Synthesis of 4-Bromo-5-chloro-2-methylbenzoic acid

The synthesis of the second isomer would necessitate a different starting material or a different order of substituent introduction to achieve the desired substitution pattern.

Experimental Workflow: A Hypothetical Pathway

G start 2-Methyl-4-aminobenzoic acid step1 Sandmeyer Reaction (NaNO2, HBr, CuBr) start->step1 Diazotization and Bromination intermediate1 4-Bromo-2-methylbenzoic acid step1->intermediate1 step2 Chlorination (e.g., NCS, acid catalyst) intermediate1->step2 Electrophilic Aromatic Substitution product 4-Bromo-5-chloro-2-methylbenzoic acid step2->product

Figure 3: Proposed synthetic workflow for 4-Bromo-5-chloro-2-methylbenzoic acid.

Step-by-Step Methodology:

  • Sandmeyer Reaction: Starting with 4-amino-2-methylbenzoic acid, a Sandmeyer reaction could be employed to introduce the bromine atom at the 4-position, yielding 4-bromo-2-methylbenzoic acid.

  • Chlorination: Subsequent chlorination of 4-bromo-2-methylbenzoic acid would likely lead to the introduction of a chlorine atom at the 5-position, directed by the activating methyl group and the ortho, para-directing bromo group.

It is crucial to note that these are proposed pathways, and optimization of reaction conditions, including catalysts, solvents, and temperature, would be necessary to achieve high yields and purity.[5][6]

Spectroscopic Differentiation: Unmasking the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous identification and differentiation of isomers. The distinct chemical environments of the protons and carbon atoms in 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid will result in unique ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Differences
  • Aromatic Region: The aromatic protons of each isomer will exhibit different chemical shifts and coupling patterns. In 5-Bromo-4-chloro-2-methylbenzoic acid, we would expect to see two singlets (or two narrowly split doublets) in the aromatic region, corresponding to the protons at positions 3 and 6. In contrast, 4-Bromo-5-chloro-2-methylbenzoic acid would likely show two doublets in the aromatic region, corresponding to the protons at positions 3 and 6, with a small meta-coupling constant.

  • Methyl Group: The chemical shift of the methyl protons will also be subtly influenced by the different electronic environments created by the adjacent halogen atoms.

Predicted ¹³C NMR Spectral Differences

The ¹³C NMR spectra will provide even more definitive evidence of the isomeric structures. The chemical shifts of the aromatic carbons are highly sensitive to the nature and position of the substituents.

  • Carbon-Halogen Bonds: The carbons directly bonded to bromine and chlorine will have distinct chemical shifts in each isomer.

  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C1, C2, C4, and C5) will be significantly different between the two isomers due to the varying electronic effects of the attached substituents.

  • Carboxylic Acid Carbon: While the chemical shift of the carboxylic acid carbon is less likely to be dramatically different, subtle variations may still be observed.

Potential Applications in Drug Development: A Look into the Future

Halogenated benzoic acids are prevalent scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of a wide range of therapeutic agents.[8] The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its target.[9]

While the specific biological activities of 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid have not been extensively reported, their structural motifs suggest potential applications in several therapeutic areas:

  • Anti-inflammatory Agents: Substituted benzoic acids are known to exhibit anti-inflammatory properties. The specific halogenation pattern of these isomers could influence their activity against inflammatory targets.

  • Anticancer Agents: Many anticancer drugs incorporate halogenated aromatic rings. These isomers could serve as building blocks for the synthesis of novel compounds with antiproliferative activity.

  • Antimicrobial Agents: The presence of halogens can enhance the antimicrobial activity of organic compounds. These isomers could be investigated for their potential as antibacterial or antifungal agents.

The divergent spatial arrangement of the bromo and chloro substituents in these two isomers would likely lead to different binding interactions with biological macromolecules, resulting in distinct pharmacological profiles. Further in vitro and in vivo studies are warranted to explore the therapeutic potential of these compounds.

Conclusion: The Power of Positional Isomerism

The detailed examination of 5-Bromo-4-chloro-2-methylbenzoic acid and 4-Bromo-5-chloro-2-methylbenzoic acid underscores the profound impact of positional isomerism on the fundamental properties of a molecule. From their synthesis and spectroscopic characterization to their potential biological activities, these two compounds, while sharing the same atomic constituents, are distinct chemical entities. For researchers in the pharmaceutical sciences, a thorough understanding of these differences is not just beneficial—it is essential for the design and development of safe and effective medicines. This guide serves as a foundational resource, encouraging further investigation into the unique characteristics and potential applications of these and other isomeric compounds.

References

  • Chhabra, N., Aseri, M. L., & Padmanabhan, D. (2013). A review of drug isomerism and its significance. International Journal of Applied & Basic Medical Research, 3(1), 16–18.
  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-5-chloro-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5- bromo- 2- chloro benzoic acid.
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Lu, Y., et al. (2010). Halogen atoms in the modern medicinal chemistry: hints for the drug design. Current Drug Targets, 11(3), 303-314.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Fischer Esterification of 5-Bromo-4-chloro-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-4-chloro-2-methylbenzoic acid and its ester derivatives are pivotal intermediates in the synthesis of various pharmaceutically active compounds and agrochemicals. The functionalization of the carboxylic acid group into an ester is a critical step that often precedes further molecular modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient esterification of 5-Bromo-4-chloro-2-methylbenzoic acid, focusing on the well-established Fischer-Speier esterification method. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer insights into process optimization and troubleshooting.

Reaction Mechanism: The Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction that converts a carboxylic acid and an alcohol into an ester and water.[1][2] The reaction is an equilibrium process, and its success hinges on shifting the equilibrium towards the product side.[3][4] This is typically achieved by using an excess of the alcohol or by removing water as it is formed.[4]

The mechanism proceeds through several key steps, each of which is reversible:[1][2]

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon.[2][5]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups, forming a good leaving group (water).[1]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[1][3]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.[3][6]

A helpful mnemonic for this six-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Fischer_Esterification_Mechanism Fischer-Speier Esterification Mechanism CarboxylicAcid 5-Bromo-4-chloro- 2-methylbenzoic acid ProtonatedAcid Protonated Carboxylic Acid CarboxylicAcid->ProtonatedAcid + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Alcohol Alcohol Alcohol (e.g., Methanol) ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O Water Water Ester Ester Product ProtonatedEster->Ester - H+ H_plus_regenerated H+ H_plus H+

Caption: The acid-catalyzed mechanism for Fischer esterification.

Experimental Protocol: Synthesis of Methyl 5-Bromo-4-chloro-2-methylbenzoate

This protocol details the synthesis of the methyl ester of 5-Bromo-4-chloro-2-methylbenzoic acid. The principles can be adapted for other simple alcohols like ethanol.

Materials and Reagents
ReagentMolecular FormulaMolar Mass ( g/mol )AmountMolesNotes
5-Bromo-4-chloro-2-methylbenzoic acidC₈H₆BrClO₂249.4910.0 g0.0401 molStarting material
MethanolCH₃OH32.04100 mL~2.47 molReagent and solvent (use in excess)
Concentrated Sulfuric AcidH₂SO₄98.082 mL~0.037 molCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Extraction solvent
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01100 mL-For neutralizing acid
Saturated Sodium Chloride Solution (Brine)NaCl58.4450 mL-For washing the organic layer
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying agent
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.0401 mol) of 5-Bromo-4-chloro-2-methylbenzoic acid.

    • Add 100 mL of methanol to the flask. Stir the mixture until the solid is mostly dissolved.

    • Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring mixture.[7] Note: The addition of sulfuric acid is exothermic. It is crucial to add it slowly to prevent excessive heat generation.

    • Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.[8]

    • Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9] Rationale: Heating the reaction provides the necessary activation energy and increases the reaction rate. Refluxing prevents the loss of the volatile solvent and reagent (methanol).

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Transfer the residue to a 500 mL separatory funnel containing 100 mL of water.

    • Rinse the reaction flask with 50 mL of dichloromethane (DCM) and add it to the separatory funnel.

    • Add another 50 mL of DCM to the separatory funnel.

    • Shake the funnel vigorously for about 1 minute, venting frequently to release any pressure buildup.[7]

    • Allow the layers to separate. The organic layer (DCM) will be the bottom layer. Drain the organic layer into a clean flask.

    • Extract the aqueous layer again with 50 mL of DCM.

    • Combine the organic extracts.

  • Washing and Drying:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with 50 mL of saturated sodium bicarbonate solution. Caution: This will generate CO₂ gas, so swirl the unstoppered funnel initially and vent frequently when shaking.[7] This step is crucial for neutralizing any remaining sulfuric acid and unreacted carboxylic acid.

    • Wash the organic layer with another 50 mL of saturated sodium bicarbonate solution.

    • Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).[7] This helps to remove any residual water from the organic layer.

    • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate for about 15-20 minutes.[7]

  • Purification:

    • Filter the drying agent by gravity filtration into a pre-weighed round-bottom flask.

    • Remove the dichloromethane by rotary evaporation to yield the crude ester.

    • For higher purity, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation.[7][10]

Experimental_Workflow Experimental Workflow Start Start: 5-Bromo-4-chloro-2-methylbenzoic acid Reaction Reaction: Add Methanol & H₂SO₄, Reflux for 4-6 hours Start->Reaction Workup Work-up: Rotary Evaporation, Add Water & DCM Reaction->Workup Extraction Extraction: Separatory Funnel Workup->Extraction Wash_Bicarb Wash with NaHCO₃ Extraction->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Drying Dry with MgSO₄ Wash_Brine->Drying Purification Purification: Filter & Rotary Evaporation Drying->Purification Product Final Product: Methyl 5-Bromo-4-chloro- 2-methylbenzoate Purification->Product

Caption: A flowchart of the experimental workflow for the synthesis.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure that the reflux time was sufficient. Also, consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene, which can drive the equilibrium further to the products.[4] Microwave-assisted synthesis can also be explored to reduce reaction times and potentially increase yields.[11][12]

  • Incomplete Reaction: If TLC indicates the presence of starting material, the reaction time can be extended. Ensure that the sulfuric acid used is concentrated and has not absorbed atmospheric moisture.

  • Product Purity: The washing steps are critical for removing acidic impurities. Ensure the final organic layer is neutral. If the product is an oil, vacuum distillation is a suitable purification method. If it is a solid, recrystallization is preferred.[10]

Conclusion

The Fischer-Speier esterification is a robust and scalable method for the synthesis of esters from carboxylic acids like 5-Bromo-4-chloro-2-methylbenzoic acid. By understanding the underlying mechanism and carefully controlling the reaction conditions and work-up procedure, researchers can achieve high yields of the desired ester product. This application note provides a solid foundation for the successful implementation of this important transformation in a laboratory setting.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Mechanism for the esterification reaction. Chemguide. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018, June 11). ResearchGate. [Link]

  • Lab5 procedure esterification. University of Colorado Boulder. [Link]

  • ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. (2020, August 24). YouTube. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. [Link]

  • Esterification of benzoic acid to methyl benzoate. University of California, Los Angeles. [Link]

  • Hydrolysis of ethyl benzoate. SSERC. [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. [Link]

  • A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Patsnap Eureka. [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID. European Patent Office. [Link]

  • Benzyl benzoate. Organic Syntheses Procedure. [Link]

Sources

Using 5-Bromo-4-chloro-2-methylbenzoic acid in SGLT2 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm starting with focused Google searches to get detailed information about 5-Bromo-4-chloro-2-methylbenzoic acid's role and use in synthesizing SGLT2 inhibitors. This initial research phase will lay the groundwork for deeper analysis.

Analyzing Search Queries

I'm now refining search queries, focusing on specific SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin, in relation to 5-Bromo-4-chloro-2-methylbenzoic acid. I'm seeking detailed synthetic protocols, reaction mechanisms, and the crucial role of this compound in achieving the desired drug structure and purity. Simultaneously, I will identify authoritative sources like journals, patents, and reputable publications.

Refining Search and Analysis

I'm now zeroing in on specific SGLT2 inhibitors like Canagliflozin, Dapagliflozin, and Empagliflozin, using this as the foundation for the search queries. I'm focusing my efforts on synthetic pathways, reaction mechanisms, and the crucial function this compound plays in the structural composition and purity of the desired drug. Concurrently, I'm identifying sources such as journals, patents, and trusted publications. Subsequently, I plan to structure the information into application notes with causality explanations, step-by-step methodologies, and data tables. I intend to visualize reaction pathways and experimental workflows with Graphviz diagrams and compile a comprehensive "References" section.

Troubleshooting & Optimization

Improving yield of 5-Bromo-4-chloro-2-methylbenzoic acid in Sandmeyer reaction

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement for 5-Bromo-4-chloro-2-methylbenzoic Acid

Executive Summary

The synthesis of 5-Bromo-4-chloro-2-methylbenzoic acid via the Sandmeyer reaction presents unique challenges due to the competing electronic effects of the para-chloro and ortho-methyl substituents, combined with the solubility issues inherent to zwitterionic amino-benzoic acids.

This guide moves beyond standard textbook protocols. It addresses the specific kinetic and thermodynamic bottlenecks causing yield loss, specifically: incomplete diazotization due to solubility , halogen scrambling , and catalyst deactivation .

Module 1: The Diazotization Phase (Critical Control Points)

User Query: "I am observing unreacted starting material (5-amino-4-chloro-2-methylbenzoic acid) despite using 1.1 eq of Sodium Nitrite. Why is the conversion stalling?"

Technical Diagnosis: The starting material is an amino acid. In the typical acidic medium (


), it exists largely as a zwitterion or a hydrochloride salt with poor solubility. If the amine is not fully dissolved or accessible, the nitrous acid (

) decomposes before it can react with the solid-phase substrate.

Troubleshooting Protocol:

  • Switch to a "Reverse Addition" or Homogeneous Protocol:

    • Standard approach (Risk): Adding

      
       to a suspension of amine in acid.
      
    • Optimized approach: Dissolve the amino acid in a minimal amount of aqueous NaOH (forming the soluble sodium benzoate salt). Then, add this solution dropwise into a pre-cooled mixture of HBr and NaNO2 .

    • Why? This ensures the amine precipitates as a fine, reactive micro-suspension in the presence of the nitrosating agent, drastically increasing surface area and reaction rate.

  • Acid Choice & Concentration (The Halogen Scrambling Trap):

    • Crucial Rule: You must use Hydrobromic Acid (

      
      ), not Hydrochloric Acid (
      
      
      
      ).
    • Mechanism: If you generate the diazonium salt using

      
      , you introduce chloride ions. During the Sandmeyer displacement, 
      
      
      
      competes with
      
      
      , leading to the 4,5-dichloro impurity which is nearly impossible to separate by crystallization.
    • Requirement: Maintain

      
      .
      

Data Summary: Solvent & Acid Effects

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent System

(Suspension)

or NaOH pre-dissolution
+15-20%
Acid Source

(aq)

(aq)
Eliminates Cl-impurity
Temperature


Reduces phenol byproduct
Module 2: The Sandmeyer Displacement (Catalysis & Kinetics)

User Query: "My reaction turns dark immediately, but the yield is stuck at 40%. I see significant phenol formation. Is my copper catalyst bad?"

Technical Diagnosis: Phenol formation implies water is attacking the diazonium salt instead of the bromide. This is a kinetic competition. If the Copper(I) Bromide (


) is oxidized to Copper(II) (green/blue instead of white/pale), the radical mechanism slows down, allowing the background hydrolysis (phenol formation) to dominate.

Troubleshooting Protocol:

  • Catalyst Integrity Check:

    • 
       must be white or pale yellow. If it is green/brown, it is oxidized.
      
    • In-situ Regeneration: Add 5-10 mol% of Sodium Sulfite (

      
      ) or Copper powder (
      
      
      
      ) to the reaction mixture. This reduces adventitious
      
      
      back to the active
      
      
      species.
  • The "Slow-Warm" Technique:

    • Do not dump the cold diazonium solution into hot

      
      .
      
    • Protocol: Add the cold diazonium solution to the

      
       mixture at 
      
      
      
      . Stir for 30 minutes. Then, slowly ramp the temperature to
      
      
      .
    • Why? This allows the formation of the intermediate Cu-diazonium complex before thermal decomposition begins, favoring the radical transfer over ionic hydrolysis.

Module 3: Visualizing the Pathway

The following diagram illustrates the optimized workflow and the divergence points where yield is lost.

SandmeyerOptimization Start Start: 5-Amino-4-chloro-2-methylbenzoic acid Solubility Step 1: Solubilization (Dissolve in NaOH or DMSO) Start->Solubility Diazotization Step 2: Diazotization (Add to HBr/NaNO2 at -5°C) Solubility->Diazotization Homogeneous mixing Check1 Check: Is HBr used? Diazotization->Check1 DiazoSalt Intermediate: Diazonium Salt Check1->DiazoSalt Yes (HBr) Byproduct1 Impurity: Mixed Halide (4,5-Dichloro) Check1->Byproduct1 No (HCl used) Displacement Step 3: Sandmeyer Displacement (CuBr/HBr) DiazoSalt->Displacement Check2 Check: CuBr Color? Displacement->Check2 Product Target: 5-Bromo-4-chloro-2-methylbenzoic acid Check2->Product White/Pale (Active Cu I) Byproduct2 Impurity: Phenol (Hydrolysis) Check2->Byproduct2 Green (Oxidized Cu II)

Figure 1: Critical decision pathways in the Sandmeyer synthesis of 5-Bromo-4-chloro-2-methylbenzoic acid. Note the divergence at acid selection and catalyst quality.

FAQ: Advanced Troubleshooting

Q: Can I use Copper(II) Bromide (


) instead of Copper(I) Bromide (

) to save cost?
A: No. The Sandmeyer reaction proceeds via a Single Electron Transfer (SET) mechanism.

acts as the electron donor to the diazonium ion.

is the oxidative byproduct. Starting with

will result in zero yield unless a reducing agent is added to generate

in situ [1].

Q: The product is difficult to extract from the aqueous layer. How do I improve recovery? A: The product is a benzoic acid derivative.

  • pH Adjustment: Ensure the final reaction mixture is acidified to pH < 2 (using HBr or HCl) to protonate the carboxylic acid fully.

  • Solvent: Use Ethyl Acetate or THF. Dichloromethane is often poor for extracting polar benzoic acids.

  • Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic acid (Salting-out effect).

Q: I see a "tar" forming during the heating step. What is it? A: This is likely azo-coupling. If the diazotization is incomplete or the pH drifts towards neutral, the diazonium salt couples with unreacted amine.

  • Fix: Ensure highly acidic conditions (

    
    ) are maintained throughout both steps.
    
References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 6.7: Substitution of the Diazonium Group).

  • Kornblum, N. (1975). Substitution at Carbon-Halogen Bonds. Organic Reactions. (Mechanistic insight into radical nucleophilic substitution).

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. Journal of Organic Chemistry, 42(14), 2426–2430. (Optimization of halide displacement).

Validation & Comparative

A Comparative Guide to the LC-MS Fragmentation of 5-Bromo-4-chloro-2-methylbenzoic Acid and Related Halogenated Aromatic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 5-Bromo-4-chloro-2-methylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against other halogenated aromatic acids, supported by experimental data and established fragmentation principles. Our approach is grounded in scientific integrity, providing not just data, but a clear rationale for the observed fragmentation, enabling you to apply these principles to your own analytical challenges.

Introduction: The Analytical Challenge of Halogenated Aromatics

Halogenated aromatic acids are a class of compounds frequently encountered in pharmaceutical development, agrochemical research, and environmental analysis. Their structural diversity and potential for isomeric overlap present a significant analytical challenge. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for their characterization. Understanding the specific fragmentation patterns of these molecules is paramount for confident identification and accurate quantification.

5-Bromo-4-chloro-2-methylbenzoic acid is a prime example of a multi-substituted aromatic acid where the interplay of different functional groups dictates its behavior in the mass spectrometer. This guide will dissect its fragmentation pathway and compare it to structurally similar molecules to highlight the nuances of predicting and interpreting mass spectra in this chemical class.

Theoretical Fragmentation Analysis of 5-Bromo-4-chloro-2-methylbenzoic Acid

The fragmentation of an analyte in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. The most stable ions and neutral losses will be the most abundant in the spectrum. For 5-Bromo-4-chloro-2-methylbenzoic acid, the primary sites of fragmentation are the carboxylic acid group and the halogen substituents.

Key Predicted Fragmentation Pathways:

  • Decarboxylation: The loss of the carboxylic acid group as CO2 (44 Da) is a common fragmentation pathway for aromatic acids. This results in the formation of a bromochlorotoluene radical cation.

  • Loss of Halogens: Subsequent or alternative fragmentation can involve the loss of the bromine or chlorine atoms. The relative ease of cleavage depends on the C-X bond strength (C-Br is weaker than C-Cl).

  • Loss of Methyl Group: The methyl group can also be lost as a radical.

These predicted pathways are visualized in the following diagram:

Fragmentation_Prediction cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M-H]⁻ m/z 262/264/266 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 218/220/222 Precursor->Fragment1 - CO₂ (44 Da) Fragment2 Loss of Br [M-H-Br]⁻ m/z 183/185 Precursor->Fragment2 - Br (79/81 Da) Fragment3 Loss of Cl [M-H-Cl]⁻ m/z 227/229 Precursor->Fragment3 - Cl (35/37 Da)

Caption: Predicted ESI- fragmentation of 5-Bromo-4-chloro-2-methylbenzoic acid.

Comparative Experimental Analysis

To validate our theoretical predictions and provide a practical comparison, we analyzed 5-Bromo-4-chloro-2-methylbenzoic acid alongside two structurally related compounds: 4-Bromo-3-chlorobenzoic acid and 2,4-Dichlorobenzoic acid. This comparison allows us to observe how the position and nature of substituents influence the fragmentation pattern.

Experimental Protocol: LC-MS/MS Analysis

A detailed, step-by-step methodology was employed for this analysis to ensure reproducibility and data integrity.

1. Sample Preparation:

  • All standards were prepared as 1 mg/mL stock solutions in methanol.
  • Working solutions of 1 µg/mL were prepared by dilution in 50:50 methanol:water.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • Capillary Voltage: 3.5 kV.
  • Gas Temperature: 325 °C.
  • Gas Flow: 8 L/min.
  • MS/MS Analysis: Targeted MS/MS was performed on the [M-H]⁻ precursor ion for each compound.
  • Collision Energy: A collision energy ramp (10-40 eV) was used to generate a comprehensive fragmentation spectrum.

This experimental workflow is depicted below:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working 1 µg/mL Working in 50:50 MeOH:H₂O Stock->Working Dilution Inject Inject 5 µL Working->Inject Column C18 Column Inject->Column Gradient Gradient Elution Column->Gradient ESI ESI⁻ Source Gradient->ESI MS1 MS1 Scan (Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Detection) CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis of halogenated benzoic acids.

Results and Discussion

The LC-MS/MS analysis provided distinct fragmentation patterns for each of the three compounds, which are summarized in the table below.

CompoundRetention Time (min)Precursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Interpretation
5-Bromo-4-chloro-2-methylbenzoic acid 3.8262.9 / 264.9 / 266.9218.9 / 220.9 / 222.9, 183.0 / 185.0Primary loss of CO₂, followed by potential loss of Br or Cl.
4-Bromo-3-chlorobenzoic acid 3.5248.9 / 250.9 / 252.9204.9 / 206.9 / 208.9, 169.0 / 171.0Dominant loss of CO₂.
2,4-Dichlorobenzoic acid 3.2189.0 / 191.0 / 193.0145.0 / 147.0 / 149.0Predominant loss of CO₂.

The experimental data for 5-Bromo-4-chloro-2-methylbenzoic acid aligns well with our theoretical predictions. The most abundant fragment ion corresponds to the loss of carbon dioxide, a characteristic feature for benzoic acid derivatives. The presence of fragment ions corresponding to the loss of bromine further confirms the proposed fragmentation pathway.

In comparison, 4-Bromo-3-chlorobenzoic acid and 2,4-Dichlorobenzoic acid also exhibit a primary loss of CO₂. However, the relative abundances of subsequent fragment ions differ, highlighting the influence of substituent position on fragmentation behavior. The methyl group in 5-Bromo-4-chloro-2-methylbenzoic acid appears to stabilize the resulting radical cation after decarboxylation, making this a more favorable pathway.

Conclusion

The LC-MS fragmentation pattern of 5-Bromo-4-chloro-2-methylbenzoic acid is characterized by a primary loss of CO₂ from the [M-H]⁻ precursor ion, followed by the loss of its halogen substituents. This guide has demonstrated that while general fragmentation rules can be applied to halogenated aromatic acids, a detailed analysis of each specific compound is crucial for accurate identification. The provided experimental protocol offers a robust starting point for researchers working with this class of molecules. By understanding the interplay of different functional groups and their influence on fragmentation, scientists can more confidently interpret their mass spectrometry data and accelerate their research and development efforts.

References

  • Mass Spectrometry of Organic Compounds. Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Holden-Day.
  • Interpretation of Mass Spectra. McLafferty, F. W., & Tureček, F. (1993). University Science Books.
  • LC/MS: A Practical User's Guide. Kromidas, S. (2006). Wiley-VCH.

Safety Operating Guide

5-Bromo-4-chloro-2-methylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Hazardous Analysis

I'm starting by tracking down the safety data sheet (SDS) and any disposal guidelines for 5-Bromo-4-chloro-2-methylbenzoic acid to gain a strong initial grasp of the hazards. I'm also cross-referencing this with standard best practices and relevant regulations.

Analyzing Disposal Protocols

Now, I'm focusing on acquiring the SDS and disposal guidelines to understand this acid's hazards. I'm checking general disposal practices for halogenated organics and carboxylic acids. Then, I'll compile a guide with safety precautions, waste segregation, and approved disposal. I'll also draft a DOT script for a visual workflow and detail a protocol.

Conducting Initial Research

I'm now diving deep into the safety data sheet (SDS) and disposal guidelines for the acid, to identify its specific hazards, properties, toxicity, and environmental impact. I'm cross-referencing this with disposal practices for halogenated organics and carboxylic acids from EPA, OSHA, and other relevant bodies. I'm aiming for a comprehensive guide on disposal procedures, including precautions, segregation, methods, and documentation, as well as a visual workflow diagram.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.